(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid
CAS No.: 21488-23-3
Cat. No.: VC7419605
Molecular Formula: C12H15NO4
Molecular Weight: 237.255
* For research use only. Not for human or veterinary use.
![(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid - 21488-23-3](/images/structure/VC7419605.png)
CAS No. | 21488-23-3 |
---|---|
Molecular Formula | C12H15NO4 |
Molecular Weight | 237.255 |
IUPAC Name | (2R)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
Standard InChI Key | YUBBGLSAFZJOMD-SNVBAGLBSA-N |
SMILES | CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Structural and Chemical Properties
Molecular Configuration
(2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid (CAS No. 21488-23-3) has the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.255 g/mol . Its IUPAC name, (2R)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid, reflects the stereochemistry at the second carbon atom, which is critical for its biological activity. The compound’s structure includes:
-
An ethoxycarbonyl group (–NH–CO–O–CH₂CH₃) attached to the α-carbon.
The SMILES notation (CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
) and InChI key (YUBBGLSAFZJOMD-SNVBAGLBSA-N
) confirm the (2R) configuration, distinguishing it from its (2S) enantiomer .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₅NO₄ | |
Molecular Weight | 237.255 g/mol | |
CAS Number | 21488-23-3 | |
Optical Rotation | +12.5° (c = 1, methanol) |
Synthesis and Enantiomeric Control
Hydrogenation-Based Synthesis
The compound is synthesized via asymmetric hydrogenation of a benzyl-protected precursor. A representative protocol involves:
-
Substrate Preparation: N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester is dissolved in isopropanol and 1,4-dioxane .
-
Catalytic Hydrogenation: Palladium on carbon (10% Pd/C) under 0.3 MPa hydrogen pressure, with N,N'-diphenylthiourea as a chiral ligand .
-
Workup: Filtration, decolorization with activated carbon, and crystallization with methyl tert-butyl ether yield the product in >98% purity and 99% enantiomeric excess (ee) .
Alternative Routes
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic mixtures to isolate the (2R)-enantiomer.
-
Solid-Phase Peptide Synthesis (SPPS): Incorporation into peptide chains using Fmoc-protected derivatives .
Table 2: Synthesis Comparison
Applications in Pharmaceutical Research
Protease Inhibitor Development
The compound’s rigid structure mimics natural peptide substrates, making it a key intermediate in serine protease inhibitors. For example:
-
Thrombin Inhibitors: Derivatives show IC₅₀ values of 0.2–5 nM against human α-thrombin .
-
Plasminogen Activators: Modifications at the ethoxycarbonyl group enhance selectivity for urokinase-type plasminogen activator (uPA) .
Peptide Analog Design
-
Azapeptides: Replacement of the α-carbon with nitrogen creates aza-analogs resistant to enzymatic degradation .
-
Prodrugs: Esterification of the carboxylic acid improves oral bioavailability in preclinical models.
Recent Research Advancements
Structural Modifications
-
Fluorinated Derivatives: Introducing fluorine at the phenyl ring improves metabolic stability (t₁/₂ increased from 2.1 to 8.7 hours in rat plasma).
-
Biopolymer Conjugates: Attachment to polyethylene glycol (PEG) enhances solubility for intravenous delivery .
Computational Studies
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume